molecular formula C20H18N4OS B5888466 4-ethyl-5-[2-(3-methoxyphenyl)-4-quinolinyl]-4H-1,2,4-triazole-3-thiol

4-ethyl-5-[2-(3-methoxyphenyl)-4-quinolinyl]-4H-1,2,4-triazole-3-thiol

Cat. No. B5888466
M. Wt: 362.4 g/mol
InChI Key: DZRFPJVDPBMAKB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-ethyl-5-[2-(3-methoxyphenyl)-4-quinolinyl]-4H-1,2,4-triazole-3-thiol, also known as EMQMCM, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound belongs to the family of triazole-thiol derivatives and has been synthesized using various methods. In

Mechanism of Action

The mechanism of action of 4-ethyl-5-[2-(3-methoxyphenyl)-4-quinolinyl]-4H-1,2,4-triazole-3-thiol is not fully understood. However, it has been suggested that it may act by inducing apoptosis in cancer cells through the activation of caspase-3 and the downregulation of Bcl-2 expression.
Biochemical and Physiological Effects
4-ethyl-5-[2-(3-methoxyphenyl)-4-quinolinyl]-4H-1,2,4-triazole-3-thiol has been shown to exhibit a range of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, induce apoptosis, and inhibit angiogenesis. 4-ethyl-5-[2-(3-methoxyphenyl)-4-quinolinyl]-4H-1,2,4-triazole-3-thiol has also been shown to exhibit antioxidant activity and to protect against oxidative stress.

Advantages and Limitations for Lab Experiments

4-ethyl-5-[2-(3-methoxyphenyl)-4-quinolinyl]-4H-1,2,4-triazole-3-thiol has several advantages for lab experiments. It is relatively easy to synthesize and has been shown to exhibit potent antitumor activity. However, it also has some limitations. It is not very water-soluble, which can make it difficult to work with in aqueous solutions. Additionally, its mechanism of action is not fully understood, which can make it challenging to design experiments to study its effects.

Future Directions

There are several future directions for research on 4-ethyl-5-[2-(3-methoxyphenyl)-4-quinolinyl]-4H-1,2,4-triazole-3-thiol. One area of research could be to further investigate its mechanism of action and identify its molecular targets. Another area of research could be to explore its potential use as a fluorescent probe for detecting metal ions. Additionally, further studies could be conducted to evaluate its potential use in combination with other drugs for cancer treatment.
Conclusion
In conclusion, 4-ethyl-5-[2-(3-methoxyphenyl)-4-quinolinyl]-4H-1,2,4-triazole-3-thiol is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It has been synthesized using various methods and has been shown to exhibit potent antitumor activity against various cancer cell lines. 4-ethyl-5-[2-(3-methoxyphenyl)-4-quinolinyl]-4H-1,2,4-triazole-3-thiol has several advantages for lab experiments but also has some limitations. There are several future directions for research on 4-ethyl-5-[2-(3-methoxyphenyl)-4-quinolinyl]-4H-1,2,4-triazole-3-thiol, including investigating its mechanism of action and exploring its potential use as a fluorescent probe for detecting metal ions.

Synthesis Methods

4-ethyl-5-[2-(3-methoxyphenyl)-4-quinolinyl]-4H-1,2,4-triazole-3-thiol has been synthesized using various methods, including the reaction of 2-amino-3-methoxybenzoic acid with 2-chloro-3-quinolinecarboxaldehyde, followed by cyclization with thiosemicarbazide. The resulting compound is then treated with ethyl iodide to obtain 4-ethyl-5-[2-(3-methoxyphenyl)-4-quinolinyl]-4H-1,2,4-triazole-3-thiol.

Scientific Research Applications

4-ethyl-5-[2-(3-methoxyphenyl)-4-quinolinyl]-4H-1,2,4-triazole-3-thiol has been extensively studied for its potential applications in various fields, including drug discovery, cancer treatment, and material science. It has been shown to exhibit potent antitumor activity against various cancer cell lines, including breast, lung, and colon cancer. 4-ethyl-5-[2-(3-methoxyphenyl)-4-quinolinyl]-4H-1,2,4-triazole-3-thiol has also been studied for its potential use as a fluorescent probe for detecting metal ions.

properties

IUPAC Name

4-ethyl-3-[2-(3-methoxyphenyl)quinolin-4-yl]-1H-1,2,4-triazole-5-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N4OS/c1-3-24-19(22-23-20(24)26)16-12-18(13-7-6-8-14(11-13)25-2)21-17-10-5-4-9-15(16)17/h4-12H,3H2,1-2H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZRFPJVDPBMAKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=NNC1=S)C2=CC(=NC3=CC=CC=C32)C4=CC(=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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